molecular formula C16H18N2O3 B2643585 trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 887833-44-5

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2643585
CAS No.: 887833-44-5
M. Wt: 286.331
InChI Key: NBFRLAFUANZFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid (CAS 108180-05-8) is a high-value chemical building block with a molecular weight of 286.33 g/mol and a molecular formula of C16H18N2O3 . This compound features a trans-configured cyclohexane ring, a structure known for its conformational stability and utility in medicinal chemistry, as demonstrated in the development of potent VLA-4 antagonists based on the trans-4-substituted cyclohexanecarboxylic acid scaffold . The quinazolin-4-one moiety is a privileged structure in drug discovery, known for its diverse biological activities. Researchers utilize this compound as a key intermediate in organic synthesis and medicinal chemistry, particularly for creating novel molecules with potential pharmacological properties. Its structure makes it suitable for exploring treatments for metabolic disorders, as patents cover the use of similar quinazolinone-carboxylic acid derivatives for this purpose . The compound requires careful handling; it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access supporting data, including SDS and Certificates of Analysis, for their records.

Properties

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h1-4,10-12H,5-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRLAFUANZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159029
Record name trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108180-05-8
Record name trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone intermediate reacts with a cyclohexanecarboxylic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling and Purification: The final product is obtained by coupling the quinazolinone intermediate with the cyclohexanecarboxylic acid under basic conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding hydroxyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Alkylated or acylated quinazolinone derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Oxidation : Modifying functional groups.
  • Reduction : Altering oxidation states.
  • Substitution : Introducing new groups through nucleophilic or electrophilic reactions .

Biology

The biological activities of this compound are of significant interest, particularly in the following areas:

Anticancer Properties
Research indicates that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor growth by interacting with specific receptors involved in cancer cell proliferation.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of receptor-mediated pathways
Substituted TetrazoloquinazolineMCF-7/HER2>1000Non-cytotoxic

Antimicrobial Activity
The compound has demonstrated antimicrobial properties, likely due to its ability to interact with bacterial enzymes or cell membranes. This interaction inhibits bacterial growth, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects
Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways and cytokine production .

Medicine

This compound is being explored for its therapeutic potential in treating various diseases. Its interaction with specific molecular targets can lead to significant biological effects, including the inhibition of enzyme activity and alteration of cellular signaling pathways .

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and in the development of new materials. Its unique chemical properties make it suitable for creating novel compounds with desirable characteristics .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound:

  • Anticancer Study : A study investigated the effects of this compound on MCF-7 breast cancer cells, demonstrating its potential to inhibit cell proliferation through receptor-mediated pathways.
  • Antimicrobial Evaluation : Research highlighted its effectiveness against various bacterial strains, showcasing its potential as a new antimicrobial agent.
  • Inflammation Modulation : A study examined how this compound could alter cytokine production in inflammatory models, suggesting its utility in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituents attached to the cyclohexane ring and the heterocyclic core. Below is a detailed comparison:

Heterocyclic Core Variants

Compound Name Core Structure Substituent on Cyclohexane Molecular Formula Key Features
trans-4-[(4-Oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid Quinazolinone -CH₂- linker C₁₅H₁₅N₃O₃ High purity (95%), used in kinase inhibitor synthesis
trans-4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methylcyclohexanecarboxylic acid Benzotriazinone -CH₂- linker C₁₅H₁₇N₃O₃ Similar molecular weight (287.31 g/mol) but altered heterocyclic reactivity due to triazinone core
2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid Quinazolinone Acetic acid side chain C₁₁H₁₀FN₃O₃ Fluorine substitution enhances metabolic stability; smaller molecular size

Cyclohexane Substituent Variants

Compound Name Substituent Molecular Formula Applications Structural Data
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxy C₁₄H₁₈O₃ Polymer intermediates Chair conformation cyclohexane; C–C bond length: 1.517 Å
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid Hydroxymethyl C₈H₁₄O₃ Liquid crystal precursors High solubility in polar solvents; CAS: 66185-74-8
trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid 4-Cyanobenzoyl C₁₅H₁₅NO₃ Organic electronics Rigid aromatic substituent enhances thermal stability

Key Insight: Electron-withdrawing groups (e.g., -CN in the cyanobenzoyl derivative) increase thermal stability, while hydrophilic groups (e.g., -OH) improve solubility .

Biological Activity

trans-4-[(4-Oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

The molecular formula of this compound is C₁₆H₁₈N₂O₃, with a molecular weight of 286.33 g/mol. The compound features a cyclohexane ring substituted with a quinazoline moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight286.33 g/mol
CAS Number108180-05-8
MDL NumberMFCD09880944
Hazard InformationIrritant

Anticancer Properties

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, compounds structurally related to quinazolines have shown efficacy against various cancer cell lines, including breast and liver cancers. The biological activity of this compound has been evaluated through in vitro assays.

Case Study: Cytotoxic Activity
In a study assessing the cytotoxic effects of related quinazoline compounds, it was found that these compounds could significantly inhibit cell proliferation in HepG2 liver cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest, primarily through caspase activation pathways .

The proposed mechanism of action for quinazoline derivatives involves:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : These compounds promote programmed cell death through mitochondrial pathways.

Pharmacological Profile

The pharmacological profile of this compound suggests compliance with Lipinski's Rule of Five, indicating favorable absorption and permeability characteristics.

PropertyValue
Lipinski's Rule ComplianceYes
Predicted BioavailabilityHigh

Q & A

Basic: What are the established synthetic routes for trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with 4-oxoquinazolin-3(4H)-yl precursors. For example:

  • Step 1: Formation of 4-chloroquinazoline derivatives via thionyl chloride treatment (with catalytic DMF) of quinazolin-4-ol .
  • Step 2: Azidation using sodium azide in DMF to yield 4-azidoquinazoline intermediates .
  • Step 3: Coupling with trans-4-(aminomethyl)cyclohexanecarboxylic acid via nucleophilic substitution or condensation reactions. Reaction conditions (e.g., reflux in acetic acid) are critical for achieving yields >65% .
  • Purification: Crystallization from ice-cooled water or column chromatography is commonly employed .

Advanced: How can reaction conditions be optimized to improve yields of derivatives?

Methodological Answer:
Key optimizations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalyst Use: Triphenylphosphine improves azide-to-amine conversions (69–76% yields) .
  • Temperature Control: Reflux in acetic acid (3 hours) for cyclization steps minimizes side products .
  • Stoichiometry: A 1:1 molar ratio of 4-oxoquinazoline precursors to trans-4-(aminomethyl)cyclohexanecarboxylic acid reduces unreacted starting material .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H NMR: Key signals include the cyclohexane methylene protons (δ 1.2–2.5 ppm) and quinazolinone aromatic protons (δ 7.5–8.3 ppm). Integration ratios validate substituent positions .
  • Mass Spectrometry (MS): ESI-MS in negative/positive modes confirms molecular ions (e.g., m/z 420.1 [M-H⁻] for derivatives) .
  • Melting Points: Sharp melting ranges (e.g., 222–224°C for N-substituted derivatives) indicate purity .

Advanced: How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Dynamic NMR Analysis: Detect rotational barriers or conformational isomerism affecting chemical shifts .
  • High-Resolution MS (HRMS): Resolve ambiguities in molecular ion fragmentation patterns .
  • X-ray Crystallography: Definitive structural assignment for crystalline derivatives, especially to confirm trans stereochemistry .

Basic: How does the cyclohexane ring’s stereochemistry affect physicochemical properties?

Methodological Answer:

  • Solubility: Trans isomers exhibit lower logP values (e.g., 1.16) compared to cis analogs due to reduced steric hindrance .
  • Reactivity: Trans-4-substituents enhance nucleophilic accessibility, improving coupling efficiency with quinazolinones .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows trans isomers have higher melting points, correlating with crystallinity .

Advanced: What strategies enable stereoselective synthesis of trans isomers?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., DBU) promote trans selectivity during cyclohexane ring functionalization .
  • Dynamic Kinetic Resolution: Use of enantioselective enzymes or ligands to trap trans intermediates .
  • Chromatographic Separation: Reverse-phase HPLC with chiral columns resolves cis/trans mixtures (e.g., 4-methoxycyclohexanecarboxylic acid derivatives) .

Basic: What biological activities are reported for related quinazolinone derivatives?

Methodological Answer:

  • Antimicrobial Activity: N-substituted derivatives (e.g., urea-linked analogs) show MIC values of 2–8 µg/mL against S. aureus .
  • Enzyme Inhibition: Quinazolinones inhibit dihydrofolate reductase (DHFR) and tyrosine kinases, relevant in cancer research .
  • Antifibrinolytic Effects: Trans-4-(aminomethyl)cyclohexanecarboxylic acid analogs (e.g., tranexamic acid) reduce plasminogen activation .

Advanced: How to design SAR studies for pharmacophore optimization?

Methodological Answer:

  • Core Modifications: Vary substituents at the quinazolinone 3-position (e.g., morpholine vs. piperidine carboxamides) to assess binding affinity .
  • Bioisosteric Replacement: Substitute the cyclohexane carboxylate with heterocyclic moieties (e.g., thiazole) to enhance metabolic stability .
  • In Silico Docking: Molecular modeling against target proteins (e.g., DHFR) identifies critical hydrogen-bonding interactions .

Basic: What purification challenges arise, and how are they addressed?

Methodological Answer:

  • Challenge: Low solubility of trans isomers in non-polar solvents.
  • Solution: Recrystallization from ethanol/water mixtures (1:1 v/v) improves recovery .
  • Impurity Removal: Size-exclusion chromatography (SEC-HPLC) separates unreacted precursors .

Advanced: What mechanistic insights explain the 4-oxoquinazolin-3(4H)-yl moiety’s bioactivity?

Methodological Answer:

  • DNA Intercalation: Planar quinazolinone rings intercalate into DNA, disrupting replication (evidenced by fluorescence quenching assays) .
  • Redox Activity: The 4-oxo group participates in ROS generation, inducing apoptosis in cancer cells (confirmed via DCFH-DA probes) .
  • Allosteric Modulation: The moiety stabilizes inactive conformations of target enzymes (e.g., kinase X-ray structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.